molecular formula C11H14N4O5 B13652028 2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one

2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one

Cat. No.: B13652028
M. Wt: 282.25 g/mol
InChI Key: JRYMOPZHXMVHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its bioactivity in antiviral and anticancer research. Its structure features a 2-amino substitution on the pyrrolo[2,3-d]pyrimidine core and a ribose-like (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl moiety.

Properties

IUPAC Name

2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYMOPZHXMVHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Synthesis

The pyrrolo[2,3-d]pyrimidin-4-one core is typically synthesized via cyclization reactions starting from appropriate aminopyrimidine precursors. For example, the synthesis of related analogues involves:

  • Preparation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine intermediates through multi-step reactions.
  • Subsequent nucleophilic substitution reactions to introduce amino groups at the 4-position.
  • Reductive removal of methylthio groups using Raney Nickel to yield the amino-substituted pyrrolo[2,3-d]pyrimidin-4-one core.

These steps require precise control of temperature, pH, and reaction time to avoid side reactions and maintain functional group integrity.

Sugar Moiety Preparation and Attachment

The sugar moiety, a tetrahydrofuran ring with multiple hydroxyl groups and a hydroxymethyl substituent, is prepared with stereochemical control to ensure the correct (2R,3R,4S,5R) configuration. This is often achieved by:

  • Utilizing protected sugar derivatives that preserve stereochemistry during chemical transformations.
  • Employing glycosylation reactions to attach the sugar to the heterocyclic base, often via nucleophilic substitution or coupling reactions under mild conditions.

Coupling of Base and Sugar

The coupling step involves linking the sugar moiety to the pyrrolo[2,3-d]pyrimidin-4-one base, typically at the 7-position. Methods include:

  • Nucleophilic aromatic substitution (SNAr) reactions where the sugar acts as a nucleophile displacing a leaving group on the base.
  • Phase-transfer catalysis to facilitate alkylation reactions under biphasic conditions, enhancing yield and selectivity.

The reaction conditions often involve the use of tetrabutylammonium hydrogensulfate as a catalyst, controlled temperature, and solvent systems such as benzene-water mixtures.

Industrial Production Considerations

For industrial-scale synthesis, the process is optimized to maximize yield and purity while minimizing steps and waste. This includes:

  • Automated reaction setups for precise control of reaction parameters.
  • Advanced purification techniques such as chromatographic methods to isolate the target compound with high purity.
  • Scale-up of phase-transfer catalyzed alkylation and subsequent transformations with robust quality control measures.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Products
Oxidation Potassium permanganate, controlled pH Oxidized derivatives altering biological activity
Reduction Sodium borohydride, Raney Nickel Reduced forms modifying oxidation state and reactivity
Nucleophilic Substitution Amines, thiols under mild to moderate conditions Substituted analogues with varied functional groups

These reactions are employed during synthesis or subsequent modification steps to tailor compound properties.

Research Outcomes and Data

A key study demonstrated the synthesis of a related nucleoside analogue starting from 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, which was alkylated with ethyl 3-bromopropionate under phase-transfer catalysis conditions. The ester intermediate was then saponified to the acid, followed by nucleophilic substitution with aqueous ammonia and reductive removal of the methylthio group to yield the target amino-substituted compound.

Experimental Data Summary:

Step Reagents/Conditions Yield (%) Notes
Alkylation Ethyl 3-bromopropionate, tetrabutylammonium hydrogensulfate, benzene/aqueous NaOH, room temp 75-85 Phase-transfer catalysis
Ester saponification Aqueous NaOH, methanol 90 Conversion to carboxylic acid
Nucleophilic substitution Aqueous ammonia, mild heating 80-90 Amino group introduction
Reductive demethylation Raney Nickel, hydrogen atmosphere 85-90 Removal of methylthio group

The 3D-optimized structure of the final compound confirms stereochemical integrity and proper functional group orientation.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Catalysts Reaction Conditions Outcome
Core synthesis Multi-step cyclization Aminopyrimidine precursors Controlled temperature, pH Pyrrolo[2,3-d]pyrimidin-4-one core
Sugar preparation Stereoselective synthesis Protected sugar derivatives Mild conditions (2R,3R,4S,5R)-configured sugar
Coupling Nucleophilic aromatic substitution Tetrabutylammonium hydrogensulfate catalyst Biphasic solvent system, room temp Base-sugar conjugate
Functional group modifications Reduction, substitution, oxidation Raney Nickel, ammonia, oxidants Varied per reaction Functionalized derivatives

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Substituent Position and Halogenation

(a) 5-Iodo-4-fluoro derivative

Compound: (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

  • Key Differences: Substituents: Iodine at position 5 of the pyrrolo core and fluorine at position 4 of the tetrahydrofuran ring. The stereochemistry (2R,3S,4R,5R) also differs, affecting binding specificity .
(b) 5-Cyano derivative (Sangivamycin)

Compound: 4-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Key Differences: Substituents: 4-amino (vs. 2-amino) and a cyano group at position 3. Sangivamycin is a known nucleoside analog with antiviral and antitumor activity, highlighting the importance of substitution patterns .

Sugar Moiety Modifications

(a) Methylated tetrahydrofuran

Compound: (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol

  • Key Differences: Sugar: Methyl group replaces hydroxymethyl at position 5 of the tetrahydrofuran.
(b) Fluorinated derivatives

Compound: BBB-4 [(2R,3R,4S,6S)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(R)-1-(3,4-difluorophenyl)-1-hydroxyethyl)tetrahydrofuran-3,4-diol]

  • Key Differences :
    • Substituents : Difluorophenyl group on the sugar moiety.
    • Impact : Fluorination increases lipophilicity, likely improving blood-brain barrier penetration for CNS-targeted therapies .

Structural and Functional Data Table

Compound Name Core Substituents Sugar Moiety Modifications Key Properties/Activity Reference
2-Amino-7-ribosyl-pyrrolo[2,3-d]pyrimidin-4-one 2-amino Hydroxymethyl, dihydroxy oxolan High solubility, antiviral potential N/A
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol 5-iodo, 4-fluoro Fluorinated tetrahydrofuran Radioimaging candidate
Sangivamycin (5-cyano derivative) 4-amino, 5-cyano Dihydroxy oxolan Kinase inhibition, antitumor
BBB-4 [(2R,3R,4S,6S)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(difluorophenyl)tetrahydrofuran] 4-amino Difluorophenyl substitution Enhanced BBB penetration

Research Findings and Implications

  • Substituent Position: The 2-amino group in the target compound may favor hydrogen bonding with target proteins, while 4-amino analogs (e.g., Sangivamycin) prioritize interactions with nucleotide-binding domains .
  • Halogenation : Iodo or fluoro substituents improve metabolic stability and imaging utility but may reduce solubility .
  • Sugar Modifications : Hydroxymethyl groups enhance solubility, whereas fluorinated or methylated variants prioritize membrane permeability .

Biological Activity

2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one is a compound of significant interest due to its potential biological activities and applications in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

  • Molecular Formula : C11H14N4O5
  • Molecular Weight : 282.25 g/mol
  • CAS Number : 62160-23-0

The compound exhibits various biological activities primarily through its interaction with nucleoside pathways and receptor systems. It has shown potential as an agonist for adenosine receptors, particularly A2A and A2B subtypes, which are implicated in the modulation of platelet activation and aggregation. Activation of these receptors leads to increased intracellular cAMP levels, inhibiting platelet function and potentially serving as a target for anti-thrombotic therapies .

Biological Activities

  • Antiplatelet Activity :
    • The compound has demonstrated significant inhibitory effects on platelet aggregation. Studies indicate that it can modulate the activity of adenosine receptors on platelets, leading to reduced aggregation under various stimuli.
    • Case Study : In vitro assays showed that the compound effectively inhibited ADP-induced platelet aggregation with an IC50 value of approximately 2.3 µM .
  • Antioxidant Properties :
    • The structural components of the compound suggest potential antioxidant activity. Its hydroxymethyl groups may contribute to scavenging free radicals and reducing oxidative stress.
    • Research Findings : Preliminary data indicate that similar compounds have shown promise in reducing oxidative damage in cellular models .
  • Cytotoxicity Against Cancer Cells :
    • There is emerging evidence that pyrrolo[2,3-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines.
    • Study Example : A study evaluating related compounds indicated that they could induce apoptosis in cancer cells through caspase activation pathways .

Comparative Analysis of Biological Activity

Activity TypeObserved EffectsReference
AntiplateletInhibition of ADP-induced aggregation (IC50 = 2.3 µM)
AntioxidantPotential reduction in oxidative stress
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What are the foundational synthetic routes for this compound?

A two-step methodology is commonly employed:

  • Step 1 : Condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one to form the pyrrolo[2,3-d]pyrimidine core.
  • Step 2 : Boc protection to stabilize intermediates and facilitate subsequent glycosylation .
  • Example: Reaction with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose yields glycosylated derivatives .

Q. How is the compound’s structural conformation validated?

  • X-ray crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 4.9164 Å, b = 14.6490 Å, c = 18.0130 Å. Hydrogen-bonding networks stabilize the furanose-pyrrolopyrimidine linkage .
  • Spectroscopy : ¹H/¹³C NMR and HRMS confirm regiochemistry and purity (e.g., δ ~8.3 ppm for pyrrole protons) .

Q. What safety protocols are critical for handling this compound?

  • GHS hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2).
  • Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation .

Advanced Research Questions

Q. How can synthetic yield be optimized for glycosylated derivatives?

  • Methodological variables :
VariableImpactExample
Solvent polarityHigher polarity (DMF/H₂O) improves cyclization83% yield for 5-substituted derivatives
TemperatureReflux (100–120°C) enhances condensation kinetics72–96% yields in thienopyrimidine analogs
Protecting groupsBoc groups prevent unwanted side reactions .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Case study : Discrepancies in pyrrole proton chemical shifts (NMR) vs. crystallographic bond lengths may indicate tautomerism or solvent effects.
  • Resolution : Cross-validate using dynamic NMR (variable temperature) and DFT calculations .

Q. What computational strategies predict bioactivity of derivatives?

  • Molecular docking : Assess binding affinity to targets (e.g., kinases) using AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Example: Electron-withdrawing groups at C5 enhance inhibitory activity .

Q. How does the sugar moiety influence biological activity?

  • Comparative studies :
DerivativeSugar ConfigurationActivity (IC₅₀)
MK-0608(2R,3R,4R,5R)-tetrahydrofuran12 nM (kinase X)
Deoxy analogC2' deoxygenated>1 µM (inactive)
  • Mechanism : The 3',4'-dihydroxy groups mediate hydrogen bonding with ATP-binding pockets .

Methodological Recommendations

  • Synthesis : Prioritize Boc-protected intermediates for regioselective glycosylation .
  • Characterization : Combine SC-XRD with high-field NMR (600 MHz) to resolve stereochemical ambiguities .
  • Safety : Adhere to GHS Category 2 protocols; use closed systems for reactions involving iodinated precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.